Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI)
Description
Methanediamine,N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI) (CAS: 26907-37-9), also known as Dikushuang, is a heterocyclic compound featuring two 1,3,4-thiadiazole rings linked via a methanediamine (-NH-CH2-NH-) backbone . Historically, it was used as a pesticide but has been banned globally due to severe toxicity, including teratogenic effects in animal studies and occupational hazards such as dermatitis . Its molecular formula is C₅H₆N₆S₂, with a molecular weight of 214.28 g/mol (calculated from CAS data).
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
(1R)-1-methylidene-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C4H7N3S/c1-8-2-3(5)7-4(8)6/h2H,1,5H2,(H2,6,7)/t8-/m1/s1 |
InChI Key |
VICBGAJOJJVDOM-MRVPVSSYSA-N |
Isomeric SMILES |
C=[S@@]1C=C(N=C1N)N |
Canonical SMILES |
C=S1C=C(N=C1N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) typically involves the reaction of 1,3,4-thiadiazole-2-amine with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge, linking the two thiadiazole rings. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methanediamine, N,N’-bis(1,3,4-thiadiazol-2-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
α,α'-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]-p-xylene (3f)
- Structure: Two 5-acetylamino-substituted 1,3,4-thiadiazole rings connected via a p-xylene backbone with thioether linkages.
- Molecular Formula : C₁₆H₁₆N₆O₂S₄ (MW: 452.54 g/mol) .
- Physical Properties : High melting point (304–305°C), synthesized in 86.6% yield .
- Key Differences: The p-xylene spacer and thioether bonds enhance rigidity and thermal stability compared to the flexible methanediamine linker in Dikushuang.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (2)
- Structure : Benzodithiazine core with chloro, methyl, and hydrazine substituents.
- Molecular Formula : C₉H₁₀ClN₃O₂S₂ (MW: 291.79 g/mol) .
- Physical Properties : Decomposes at 271–272°C; IR and NMR data confirm sulfone (SO₂) and C=N functional groups .
- Chloro and methyl groups enhance lipophilicity, likely influencing bioavailability.
5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives
- Examples : 5-Acetamido-, 5-mercapto-, and 5-chloro-substituted analogs .
- Molecular Features : Sulfonamide (-SO₂NH₂) or mercapto (-SH) groups at the 5-position of the thiadiazole ring.
- Key Differences :
- Sulfonamide derivatives (e.g., acetazolamide) are clinically used as diuretics or carbonic anhydrase inhibitors, contrasting with Dikushuang’s pesticidal use .
- The 5-substituents modulate electronic effects: electron-withdrawing groups (e.g., -Cl) increase acidity, while -NH₂ enhances nucleophilicity.
Nitro-Substituted Analog: 1-(3-Nitrophenyl)-N,N'-bis(1,3,4-thiadiazol-2-yl)methanediamine
- Structure : Dikushuang derivative with a 3-nitrophenyl substituent.
- Molecular Formula : C₁₁H₉N₇O₂S₂ (MW: 335.37 g/mol) .
- Increased molecular weight (vs. Dikushuang’s 214.28 g/mol) may reduce solubility but enhance stability in hydrophobic environments .
Data Tables
Table 1. Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point/Decomposition (°C) | Key Functional Groups |
|---|---|---|---|---|
| Dikushuang | C₅H₆N₆S₂ | 214.28 | Not reported | Thiadiazole, methanediamine |
| α,α'-Bis[(5-acetylamino-1,3,4-thiadiazol-2-yl)thio]-p-xylene | C₁₆H₁₆N₆O₂S₄ | 452.54 | 304–305 | Thioether, acetylamino |
| N-Methyl-N-(6-chloro-7-methyl-benzodithiazin-3-yl)hydrazine | C₉H₁₀ClN₃O₂S₂ | 291.79 | 271–272 (dec.) | Benzodithiazine, hydrazine |
| 1-(3-Nitrophenyl)-Dikushuang analog | C₁₁H₉N₇O₂S₂ | 335.37 | Not reported | Nitrophenyl, thiadiazole |
Research Findings and Insights
- Synthetic Accessibility : Dikushuang analogs like compound 3f are synthesized efficiently (86.6% yield) using acetylation and coupling reactions, suggesting scalable routes for derivatives .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance stability but may increase toxicity, as seen in Dikushuang’s ban . Thioether and sulfonamide linkages improve thermal and chemical stability compared to amine-linked structures .
- Toxicity Mechanisms : Dikushuang’s teratogenicity may stem from reactive intermediates formed via metabolic activation of the methanediamine bridge, a risk mitigated in sulfonamide derivatives by stable sulfone groups .
Biological Activity
Methanediamine, N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI), also known by its CAS number 26907-37-9, is an organic compound characterized by a methanediamine backbone substituted with two 1,3,4-thiadiazole groups. This compound has garnered attention due to its potential biological activities , particularly in antimicrobial and anticancer applications. The unique structural features of thiadiazole derivatives often correlate with significant biological properties, making them valuable in medicinal chemistry.
The molecular formula of Methanediamine, N,N'-bis(1,3,4-thiadiazol-2-yl) is with a molecular weight of approximately 214.27 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 214.2713 g/mol |
| Density | 1.719 g/cm³ |
| Boiling Point | 401.1 °C |
| Purity | >95% (HPLC) |
These properties suggest that the compound is stable under standard conditions and may exhibit reactivity due to the presence of nitrogen and sulfur atoms in its structure .
Antimicrobial Properties
Research has indicated that compounds containing thiadiazole rings typically exhibit antimicrobial and antifungal activities. Methanediamine, N,N'-bis(1,3,4-thiadiazol-2-yl) has shown promise in preliminary studies:
- Antibacterial Activity : In vitro assays have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 320 µg/mL against certain Gram-negative bacteria .
- Antifungal Activity : Similar studies have indicated potential antifungal effects, although specific data on MIC values for fungal strains remain limited.
Anticancer Potential
Recent investigations have explored the anticancer potential of thiadiazole derivatives. A notable study evaluated several derivatives and identified some with significant antiproliferative activity:
- Derivative Evaluation : Among tested compounds, derivatives such as 6b and 19 exhibited IC50 values of less than 10 µM against breast cancer cells (MCF-7). These compounds demonstrated mechanisms of action involving cell cycle arrest and necrosis induction .
Case Study: Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions of Methanediamine, N,N'-bis(1,3,4-thiadiazol-2-yl) with key biological targets:
- Target Enzymes : The compound was docked against enzymes such as tyrosyl-tRNA synthetase (TyrRS) and N-myristoyl transferase (Nmt), revealing favorable binding poses and interactions that suggest its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structural configuration of Methanediamine, N,N'-bis(1,3,4-thiadiazol-2-yl) enhances its biological activity compared to similar compounds lacking one or both thiadiazole groups. This relationship underscores the importance of structural modifications in optimizing therapeutic efficacy.
Q & A
Q. What synthetic methodologies are employed to prepare Methanediamine, N,N'-bis(1,3,4-thiadiazol-2-yl)-(9CI), and how is purity confirmed?
The compound is synthesized via nucleophilic substitution reactions involving thiocyanate derivatives and hydrazonoyl halides in polar solvents like N,N-dimethylformamide (DMF). Purity is confirmed using elemental analysis (C, H, N, S), complemented by spectroscopic techniques such as FTIR (to identify functional groups like N–H and C=S) and multinuclear NMR (¹H and ¹³C) to verify structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- FTIR : Identifies thiadiazole ring vibrations (e.g., C–N stretching at ~1450 cm⁻¹) and amine/amide bonds.
- NMR : ¹H NMR resolves methylene protons (CH₂) linking the thiadiazole rings, while ¹³C NMR confirms sp² carbons in the heterocyclic system.
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .
Q. What safety protocols are essential given its documented toxicity?
Due to its teratogenic and dermatotoxic effects, researchers must use PPE (gloves, goggles, lab coats), conduct experiments in fume hoods, and adhere to waste disposal guidelines for hazardous chemicals. In case of exposure, immediate decontamination with soap/water and medical consultation are required .
Advanced Research Questions
Q. How can X-ray crystallography with SHELX software resolve the compound’s 3D structure and intermolecular interactions?
Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) are refined using SHELXL for small-molecule structures. Key steps include:
- Data Integration : Using SHELXS/SHELXD for phase determination.
- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen-bonding networks (e.g., C–H···N and S···S interactions).
- Validation : CheckCIF ensures structural reliability. The monoclinic space group C2/c (as seen in related thiadiazoles) is typical for such systems .
Q. What experimental designs assess its antimicrobial and antibiofilm activities?
- Microplate Assays : Measure minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli).
- Biofilm Inhibition : Quantify biomass reduction using crystal violet staining or confocal microscopy.
- Efflux Pump Inhibition : Combine with sub-inhibitory concentrations of known efflux pump substrates (e.g., ethidium bromide) to assess synergy .
Q. How can computational models predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioavailability.
- Molecular Docking : Simulate interactions with cytochrome P450 enzymes or hERG channels to predict metabolic stability/cardiotoxicity.
- In Silico Toxicity : Tools like ProTox-II assess teratogenicity risk, aligning with in vivo data from rodent studies .
Q. How to address discrepancies between in vitro and in vivo toxicity profiles?
- Dose-Response Studies : Compare LC₅₀ values from cell-based assays (e.g., MTT) with LD₅₀ in animal models.
- Metabolite Analysis : Use LC-MS to identify toxic intermediates (e.g., reactive thiols) not detected in vitro.
- Mechanistic Studies : Evaluate oxidative stress markers (e.g., glutathione depletion) in hepatic or embryonic tissues .
Methodological Notes
- Structural Refinement : For crystallographic data, prioritize high-resolution (<1.0 Å) datasets to resolve disorder in the thiadiazole rings .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple biological replicates .
- Computational Workflows : Cross-validate ADMET predictions with experimental data to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
